Introduction: The Significance of the Phenylpiperidine Scaffold in Drug Discovery
Introduction: The Significance of the Phenylpiperidine Scaffold in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of Phenylpiperidine Hydrochloride Derivatives
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When combined with a phenyl group, the resulting phenylpiperidine motif becomes a privileged structure for developing central nervous system (CNS) active agents, among other therapeutic classes. The specific substitution pattern on both the phenyl and piperidine rings dramatically influences the molecule's pharmacological and physicochemical properties.
This guide focuses on the physicochemical characterization of 3-(3-Chlorophenyl)Piperidine Hydrochloride. Understanding these fundamental properties is a critical, non-negotiable step in the drug development pipeline. It directly impacts formulation design, bioavailability, stability, and ultimately, the therapeutic efficacy and safety of a potential drug candidate.[3][4] This document provides a comprehensive overview of the core physicochemical attributes of this compound class, detailed experimental protocols for their determination, and the scientific rationale underpinning these methodologies.
Due to the limited availability of public data for the specific 3-(3-chlorophenyl) isomer, this guide will utilize data from the closely related and well-characterized regioisomer, 4-(3-Chlorophenyl)piperidine Hydrochloride , as a representative example to illustrate the analytical workflows and expected property profiles. The principles and methodologies described herein are directly applicable to the characterization of the 3-isomer and other similar derivatives.
PART 1: Core Physicochemical Characteristics
A thorough understanding of a compound's identity and fundamental physical properties is the bedrock of all subsequent research and development. These parameters govern the compound's behavior from initial synthesis and purification to its ultimate biological action.
Chemical Identity and Structure
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Chemical Name: 4-(3-Chlorophenyl)piperidine Hydrochloride[5]
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Synonyms: Piperidine, 4-(3-chlorophenyl)-, Hydrochloride (1:1)[5]
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Molecular Formula: C₁₁H₁₅Cl₂N[5]
Quantitative Physicochemical Data Summary
The following table summarizes the key physicochemical properties for 4-(3-Chlorophenyl)piperidine Hydrochloride. These values are essential for predicting solubility, absorption, and stability.
| Property | Value | Methodological Principle | Significance in Drug Development |
| Appearance | White to off-white powder/solid | Visual Inspection | Initial purity assessment and handling information. |
| Melting Point (°C) | 198 - 203 | Differential Scanning Calorimetry (DSC) | Indicator of purity and lattice energy. Crystalline solids typically exhibit sharp melting points.[7][8] |
| Solubility | Soluble in water | Equilibrium Solubility Assay | Crucial for formulation; aqueous solubility is often a prerequisite for oral bioavailability.[9] |
| pKa | (Not Reported) | Potentiometric Titration / UV-Vis | Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding. |
PART 2: Analytical Characterization & Structural Elucidation
The identity and purity of a compound cannot be assumed; they must be rigorously proven through a suite of orthogonal analytical techniques. Each method provides a unique piece of structural information, and together, they form a self-validating system of characterization.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Expertise & Causality: While a simple capillary melting point apparatus provides a range, DSC offers far more quantitative data. It measures the heat flow required to raise a sample's temperature, revealing not just the melting point (Tₘ) but also the enthalpy of fusion (ΔHfus). For a hydrochloride salt, which is typically a crystalline solid, a sharp, single endotherm is a strong indicator of high purity.[3][4][10] The presence of multiple peaks or a broad transition could signify impurities or polymorphism.
Workflow for Thermal Analysis:
Caption: Workflow for DSC analysis.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR is a rapid, non-destructive technique that provides a molecular "fingerprint." It identifies the functional groups present by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For a piperidine hydrochloride salt, key expected peaks include N-H stretches from the protonated amine, C-H stretches (aromatic and aliphatic), C=C stretches from the phenyl ring, and the C-Cl stretch.[11] Comparing the obtained spectrum to a reference or predicted spectrum confirms the presence of these key structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). We expect to see distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons on the piperidine ring.
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¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal indicates its electronic environment (e.g., aromatic vs. aliphatic).[12]
Together, 1D and 2D NMR experiments can definitively establish the substitution pattern (i.e., confirm the 3- or 4-position of the chlorophenyl group).
Mass Spectrometry (MS)
Expertise & Causality: MS provides the exact molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition. The observed isotopic pattern is also a critical piece of data; for a compound containing chlorine, we expect to see a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.[13]
PART 3: Standard Operating Protocols
The following protocols are presented as self-validating systems. Each includes steps for system suitability and data verification to ensure trustworthy and reproducible results.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be within ±0.5 °C of 156.6 °C.
-
Sample Preparation: Accurately weigh 2-3 mg of 3-(3-Chlorophenyl)Piperidine Hydrochloride into a Tzero aluminum pan. Crimp the pan with a hermetic lid.
-
Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min.[3]
-
-
Data Analysis: Record the heat flow versus temperature. The melting point (Tₘ) is determined as the peak of the endothermic transition. The onset temperature and the integrated peak area (enthalpy of fusion) should also be reported.
-
Trustworthiness Check: The resulting thermogram should show a single, sharp endotherm. The sharpness of the peak is an indicator of the sample's purity.
Protocol 2: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
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Background Collection: Ensure the attenuated total reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Preparation: Place a small amount (approx. 1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an automatic ATR correction on the resulting spectrum.
-
Data Analysis: Identify and label the wavenumbers for characteristic peaks corresponding to N-H, aromatic C-H, aliphatic C-H, C=C, and C-Cl bonds.
-
Trustworthiness Check: The spectrum should be free from significant water (broad peak ~3400 cm⁻¹) or CO₂ (sharp peaks ~2350 cm⁻¹) interference. The obtained fingerprint should be consistent with the expected structure.[14][15]
Workflow for Spectroscopic Analysis:
Caption: General workflow for spectroscopic characterization.
Protocol 3: Structural Elucidation by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds. Co-add at least 16 scans.
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) data.
-
Data Analysis:
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Identify the chemical shifts (δ) for each signal.
-
Analyze the splitting patterns (multiplicity) to determine proton-proton coupling.
-
-
Trustworthiness Check: The sum of the integrations should correspond to the total number of protons in the molecule. The observed chemical shifts and coupling constants must be consistent with the proposed structure of 3-(3-Chlorophenyl)Piperidine Hydrochloride.
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